molecular formula C10H13NO4S B7791534 2-(N-Ethylmethanesulfonamido)benzoic acid

2-(N-Ethylmethanesulfonamido)benzoic acid

Cat. No.: B7791534
M. Wt: 243.28 g/mol
InChI Key: MWXRMIVVXROIIZ-UHFFFAOYSA-N
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Description

2-(N-Ethylmethanesulfonamido)benzoic acid is an organic compound with the molecular formula C10H13NO4S It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an N-ethylmethanesulfonamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-Ethylmethanesulfonamido)benzoic acid typically involves the reaction of benzoic acid derivatives with N-ethylmethanesulfonamide. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(N-Ethylmethanesulfonamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated benzoic acid derivatives.

Scientific Research Applications

2-(N-Ethylmethanesulfonamido)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(N-Ethylmethanesulfonamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways or cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Methanesulfonamido)benzoic acid: Similar structure but lacks the ethyl group.

    Benzoic acid: The parent compound without the sulfonamide group.

    Anthranilic acid: Contains an amino group instead of the sulfonamide group.

Uniqueness

2-(N-Ethylmethanesulfonamido)benzoic acid is unique due to the presence of the N-ethylmethanesulfonamido group, which imparts distinct chemical and biological properties. This modification can enhance its solubility, stability, and interaction with biological targets compared to its analogs .

Properties

IUPAC Name

2-[ethyl(methylsulfonyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-3-11(16(2,14)15)9-7-5-4-6-8(9)10(12)13/h4-7H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXRMIVVXROIIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C(=O)O)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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